2-((Diisopropylamino)methyl)benzenethiol
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Overview
Description
2-((Diisopropylamino)methyl)benzenethiol is an organic compound with the molecular formula C13H21NS It is characterized by the presence of a benzenethiol group substituted with a diisopropylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diisopropylamino)methyl)benzenethiol typically involves the reaction of benzenethiol with diisopropylamine and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: Benzenethiol, diisopropylamine, formaldehyde
Conditions: Basic medium (e.g., NaOH or K2CO3), solvent (e.g., ethanol or methanol), room temperature to moderate heating
Reaction: [ \text{C}_6\text{H}_5\text{SH} + \text{(CH}_3\text{)_2CHNH(CH}_3\text{)_2} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{(CH}_2\text{N(CH(CH}_3\text{)_2})\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((Diisopropylamino)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H)
Reduction: Corresponding sulfides (R-S-R’)
Substitution: N-substituted derivatives
Scientific Research Applications
2-((Diisopropylamino)methyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((Diisopropylamino)methyl)benzenethiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((Diethylamino)methyl)benzenethiol
- 2-((Dimethylamino)methyl)benzenethiol
- 2-((Dipropylamino)methyl)benzenethiol
Uniqueness
2-((Diisopropylamino)methyl)benzenethiol is unique due to the presence of diisopropyl groups, which impart steric hindrance and influence the compound’s reactivity and binding properties. This makes it distinct from its analogs with smaller or larger alkyl groups, affecting its applications and effectiveness in various fields.
Properties
IUPAC Name |
2-[[di(propan-2-yl)amino]methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)14(11(3)4)9-12-7-5-6-8-13(12)15/h5-8,10-11,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZSCMBQWQVOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1S)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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